molecular formula C22H28N2O11 B560014 Oxytetracycline dihydrate CAS No. 6153-64-6

Oxytetracycline dihydrate

Cat. No. B560014
CAS RN: 6153-64-6
M. Wt: 496.469
InChI Key: IMLJLCJZQLGHJS-JEKSYDDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytetracycline is an important member of the bacterial aromatic polyketide family, which is a structurally diverse class of natural products . It’s a prescription antibiotic that interferes with bacteria’s ability to produce essential proteins . Oxytetracycline is a tetracycline antibiotic used to treat a wide variety of susceptible bacterial infections .


Molecular Structure Analysis

Oxytetracycline dihydrate has a molecular formula of C22H28N2O11 . Its average mass is 496.465 Da and its monoisotopic mass is 496.169312 Da .


Physical And Chemical Properties Analysis

Oxytetracycline dihydrate is soluble in MeOH, EtOH, Me2CO and H2O (0.25mg/mL at 25o) but insoluble in Et2O and pet ether . It is amphoteric, and an aqueous solution has pH 2.0-5.0 .

Scientific Research Applications

Analytical Methods and Quality Control

Oxytetracycline, a tetracycline antibiotic, is significant in both human and veterinary medicine. The development of analytical methods to ascertain the quality and efficacy of oxytetracycline is crucial for the pharmaceutical industry. High-performance liquid chromatography is predominantly utilized for analyzing oxytetracycline in biological samples and pharmaceutical products, supporting the development of new, efficient, and sustainable analytical methods for quality control and pharmacokinetic monitoring (R. A. Sversut et al., 2017).

Pharmacokinetics and Pharmacodynamics in Aquaculture

In aquaculture, oxytetracycline (OTC) is widely used to control bacterial infections. Understanding the drug's pharmacokinetics (PK) and pharmacodynamics (PD) is essential for effective treatment, cost efficiency, and minimizing environmental impact. However, significant variability in PK studies and limited information on crucial PK parameters highlight the need for comprehensive research on dose regimen, PK, PD data, and clinical outcomes to improve treatment efficacy (G. Rigos & Peter Smith, 2015).

Environmental Impact and Antibiotic Resistance

The widespread use of oxytetracycline has raised concerns about its environmental impact and the development of antibiotic-resistant bacteria. Studies show that antibiotics like oxytetracycline, when not fully metabolized, can be released into aquatic environments, potentially affecting non-target species and contributing to antibiotic resistance. This highlights the urgent need for monitoring antibiotic levels in the environment and understanding their ecotoxicological effects to safeguard aquatic ecosystems and human health (Pavla Kovaláková et al., 2020).

Treatment of Contracted Flexor Tendons in Calves

The therapeutic use of oxytetracycline for treating contracted flexor tendons in calves has been explored, with findings suggesting a slight improvement in returning the hoof to normal weight bearing compared to no treatment. However, the evidence remains weak, and further high-quality studies are needed to conclusively determine the efficacy of oxytetracycline in this application (Antonia Leech, 2022).

Bovine Respiratory Disease Control in Feedlots

A systematic review and network meta-analysis assessed the comparative efficacy of antibiotics, including injectable oxytetracycline, for controlling bovine respiratory disease (BRD) in feedlot cattle. The analysis indicates that while oxytetracycline is effective compared to no antibiotics, it is less effective than macrolide treatments. Despite its common use for BRD, further research is required to fully evaluate its benefits from an antibiotic stewardship perspective (A. O'Connor et al., 2019).

Safety And Hazards

Oxytetracycline may cause serious eye irritation and is suspected of damaging the unborn child . It may affect certain lab tests and should not be used longer than advised . It may cause a change in tooth color to yellow-gray-brown in children .

properties

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O9.2H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);2*1H2/t12-,13-,14+,17+,21-,22+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLJLCJZQLGHJS-JEKSYDDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-57-2 (Parent)
Record name Oxytetracycline [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxytetracycline dihydrate

CAS RN

6153-64-6
Record name Oxytetracycline [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, hydrate (1:2), (4S,4aR,5S,5aR,6S,12aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X20I9EN955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
662
Citations
JH Humphrey, JW Lightbown, MV Mussett… - Bulletin of the World …, 1955 - ncbi.nlm.nih.gov
… was assayed against a different sample of oxytetracycline hydrocholoride, but when two samples of oxytetracycline hydrochloride or two different samples of oxytetracycline dihydrate …
Number of citations: 4 www.ncbi.nlm.nih.gov
L Maksimovic, D Babic, N Kallay - The Journal of Physical …, 1985 - ACS Publications
The kinetics of crystal growth of oxytetracycline dihydrate (0TG2H20) was followed by measuring the rate ofNaOH addition to the aqueous oxytetracycline hydrochloride solution …
Number of citations: 4 pubs.acs.org
RG Cooke, A Knifton, DB Murdoch… - Journal of veterinary …, 1981 - Wiley Online Library
Plasma oxytetracycline concentrations were studied in four healthy beagles after oral administration of four different commercial preparations of oxytetracycline dihydrate tablets. …
Number of citations: 7 onlinelibrary.wiley.com
BD Hosie, A Greig - British veterinary journal, 1995 - Elsevier
… One group of lambs was treated with oxytetracycline dihydrate as conjunctivitis developed at 1 day post-inoculation (dpi) and the other group was treated when the conjunctivitis was at …
Number of citations: 17 www.sciencedirect.com
X Zhou, X Jiang, S Gao, Z Wan, P Gao - Journal of Oceanology and …, 2021 - Springer
… In the present study, we tested the effects of antibiotics oxytetracycline dihydrate (OXY) and sulfamethoxazole (SMZ) on M. aeruginosa and C. microsphaera, because these types of …
Number of citations: 10 link.springer.com
AA Chalmers - 1975 - search.proquest.com
… of granule and tablet properties of a typical oxytetracycline dihydrate tablet preparation. … The introductory chapter has first outlined the pharmacy of oxytetracycline dihydrate and has …
Number of citations: 1 search.proquest.com
KC Lee, JA Hersey - Journal of Pharmacy and Pharmacology, 1977 - academic.oup.com
… Samples of oxytetracycline dihydrate and oxytetracycline hydrochloride were supplied by Pfizer (Australia) Pty. Ltd. The excipients used were those normally supplied for use in dosage …
Number of citations: 26 academic.oup.com
HE Barber, TN Calvey, K Muir, A Hart - British Journal of Clinical …, 1974 - ncbi.nlm.nih.gov
… The concentration of oxytetracycline in plasma was studied by microbiological assay after oral administration of four different preparations of oxytetracycline dihydrate tablets. 2 There …
Number of citations: 9 www.ncbi.nlm.nih.gov
EH Gans, T Higuchi - Journal of the American Pharmaceutical …, 1957 - Wiley Online Library
… Oxytetracycline dihydrate and tetracycline trihydrate form soluble complexes with sodium salicylate, sodium parahydroxy benzoate, sodium saccharin, sodium p-amino benzoate, …
Number of citations: 34 onlinelibrary.wiley.com
C Saejung, K Hatai, L Sanoamuang - Aquaculture Research, 2014 - Wiley Online Library
… For oxytetracycline dihydrate (OTC) and chloramphenicol (CP), short-term exposure to four … after 7 days of bath treatment: oxytetracycline dihydrate (OTC) and chloramphenicol (CP) …
Number of citations: 11 onlinelibrary.wiley.com

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